molecular formula C20H22N4O2 B304461 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione

3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione

Cat. No. B304461
M. Wt: 350.4 g/mol
InChI Key: FNSYNEITSVRIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione, also known as PPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is not fully understood. However, it is believed that 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione acts as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses. By binding to this receptor, 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can modulate the activity of serotonin, a neurotransmitter that plays a key role in these processes.
Biochemical and Physiological Effects:
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can increase the activity of the 5-HT1A receptor, leading to an increase in serotonin release. This can result in a reduction in anxiety and depression-like behaviors in animal models. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is its high affinity for the 5-HT1A receptor. This makes it a valuable tool for studying the physiological effects of this receptor. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is its specificity for the 5-HT1A receptor. This limits its use in studying other receptors and biological processes.

Future Directions

There are several future directions for research involving 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione. One area of interest is the potential use of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione in the treatment of depression and anxiety disorders. Further studies are needed to determine the efficacy and safety of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione in these conditions. Another area of interest is the use of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione in the study of other serotonin receptors and their physiological effects. This could lead to a better understanding of the complex role of serotonin in the brain and its potential therapeutic uses.

Synthesis Methods

The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can be achieved through a multistep process. The first step involves the reaction of 4-bromopyridine with piperazine to form 4-(1-piperazinyl)pyridine. This intermediate is then reacted with p-tolylacetic acid to form the final product, 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione. The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been optimized to yield high purity and high yields, making it a cost-effective compound for scientific research.

Scientific Research Applications

3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a variety of scientific research applications. One of the primary uses of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is in the study of serotonin receptors. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a high affinity for the 5-HT1A receptor, making it a valuable tool for studying the physiological effects of this receptor. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

Product Name

3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H22N4O2/c1-15-5-7-16(8-6-15)24-19(25)14-17(20(24)26)22-10-12-23(13-11-22)18-4-2-3-9-21-18/h2-9,17H,10-14H2,1H3

InChI Key

FNSYNEITSVRIPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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